molecular formula C26H29N3S B4331576 3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4331576
M. Wt: 415.6 g/mol
InChI Key: FRHMWINFZZSMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Adamantyl)-5-[(4-methylbenzyl)thio]-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an adamantyl group, a methylbenzylthio group, and a phenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common method involves the reaction of 1-adamantyl chloride with a suitable triazole precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-5-[(4-methylbenzyl)thio]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

3-(1-Adamantyl)-5-[(4-methylbenzyl)thio]-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

IUPAC Name

3-(1-adamantyl)-5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3S/c1-18-7-9-19(10-8-18)17-30-25-28-27-24(29(25)23-5-3-2-4-6-23)26-14-20-11-21(15-26)13-22(12-20)16-26/h2-10,20-22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHMWINFZZSMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 5
3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 6
Reactant of Route 6
3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

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